Cas no 2128688-89-9 (N-(8-Chloro-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)-N-methyl-2-propenamide)

2128688-89-9 structure
Nome del prodotto:N-(8-Chloro-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)-N-methyl-2-propenamide
N-(8-Chloro-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)-N-methyl-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(8-CHLORO-5-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)-N-METHYLPROP-2-ENAMIDE
- EN300-7522388
- 2128688-89-9
- AKOS030760852
- Z2732399363
- N-(8-Chloro-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)-N-methyl-2-propenamide
-
- Inchi: 1S/C15H18ClNO2/c1-4-14(18)17(2)12-7-5-6-10-13(19-3)9-8-11(16)15(10)12/h4,8-9,12H,1,5-7H2,2-3H3
- Chiave InChI: SMWXPIBKOPLFSI-UHFFFAOYSA-N
- Sorrisi: C(N(C1C2=C(C(OC)=CC=C2Cl)CCC1)C)(=O)C=C
Proprietà calcolate
- Massa esatta: 279.1026065g/mol
- Massa monoisotopica: 279.1026065g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 347
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 29.5Ų
N-(8-Chloro-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)-N-methyl-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7522388-0.05g |
N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylprop-2-enamide |
2128688-89-9 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
N-(8-Chloro-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)-N-methyl-2-propenamide Letteratura correlata
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
2128688-89-9 (N-(8-Chloro-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)-N-methyl-2-propenamide) Prodotti correlati
- 862812-01-9(1-(3-chlorophenyl)-3-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)urea)
- 1994830-33-9(3-(3-methylbut-3-en-1-yl)oxane-3-carbaldehyde)
- 719267-96-6(4,4-Difluoro-L-prolinamide)
- 1334030-68-0(N-(cyanomethyl)-3-[2-(cyclopentyloxy)-3-ethoxyphenyl]prop-2-enamide)
- 2103352-55-0(Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate)
- 896293-42-8(3-chloro-N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-2,2-dimethylpropanamide)
- 478078-49-8(N'-(4-methoxybenzenesulfonyl)-3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carbohydrazide)
- 149946-89-4(1-(5-bromo-2-fluorophenyl)prop-2-en-1-ol)
- 1785358-43-1(4-Amino-3-(4-bromo-3-methoxyphenyl)butanoic acid)
- 2228274-05-1(2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
